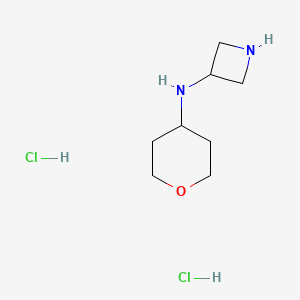![molecular formula C20H22N2O4S3 B2429910 (Z)-2-(ethylsulfonyl)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 942007-54-7](/img/structure/B2429910.png)
(Z)-2-(ethylsulfonyl)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(ethylsulfonyl)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H22N2O4S3 and its molecular weight is 450.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
In Vivo Imaging Studies : A related compound, 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, has been explored as a reversible inhibitor of acetylcholinesterase (AChE) and evaluated for in vivo imaging studies of AChE in the mammalian brain. Despite showing in vitro and in vivo activity as an AChE inhibitor, it was found not to be a good candidate for such imaging studies due to its uniform regional brain distribution (Brown-Proctor et al., 1999).
Cardiac Electrophysiological Activity : Compounds including N-substituted imidazolylbenzamides or benzene-sulfonamides have shown potency in vitro comparable to known selective class III agents in cardiac electrophysiological activity, suggesting potential applications in treating arrhythmias (Morgan et al., 1990).
Antimicrobial and Antifungal Properties : Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including arylsulfonamides and benzamides, have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates potential applications in the development of antimicrobial and antifungal agents (Sych et al., 2019).
Molecular Docking and Antimalarial Activity : N-(phenylsulfonyl)acetamide derivatives, including benzo[d]thiazol-2-ylthio derivatives, have been investigated for their antimalarial activity and characterized for ADMET properties. Molecular docking studies of these compounds have revealed small energy affinity against Plasmepsin-1 and Plasmepsin-2, indicating potential applications in antimalarial drug development (Fahim & Ismael, 2021).
Supramolecular Gelators : N-(thiazol-2-yl) benzamide derivatives have been synthesized and investigated for their gelation behavior, with some displaying good stability and low minimum gelator concentration in ethanol/water and methanol/water mixtures. This research contributes to understanding the role of methyl functionality and non-covalent interactions in gelation behavior, which can have applications in material science (Yadav & Ballabh, 2020).
Antitumor Activity : Novel derivatives of N-(benzo[d]thiazol-2(3H)-ylidene)benzamides have shown significant cytotoxic activity against various cancer cell lines. QSAR studies have enabled the development of predictive models for their cytotoxic activity, suggesting their potential use in cancer treatment (Tomorowicz et al., 2020).
properties
IUPAC Name |
2-ethylsulfonyl-N-[5-methoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S3/c1-4-29(24,25)18-8-6-5-7-15(18)19(23)21-20-22(11-12-27-3)16-13-14(26-2)9-10-17(16)28-20/h5-10,13H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCKXFWDWPTOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=CC(=C3)OC)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

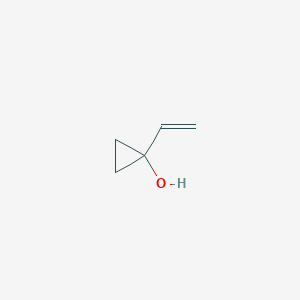
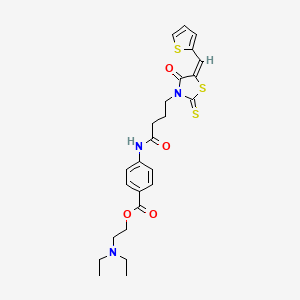
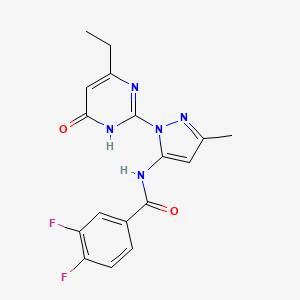
![(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride](/img/structure/B2429831.png)
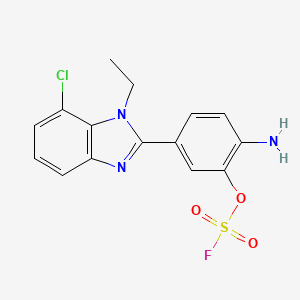
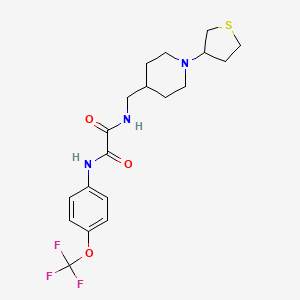

![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2429841.png)
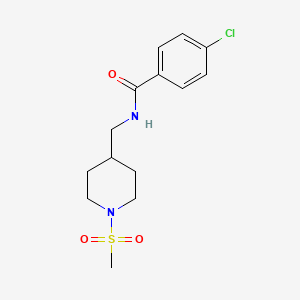
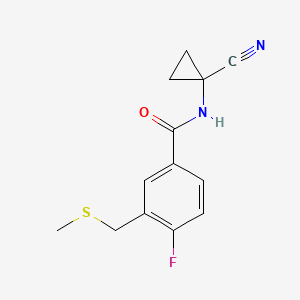

![3-(4-butoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2429847.png)

